Fluorescence Quantum Yield Ranking: (4-Bromophenyl)dimesitylborane Exhibits the Lowest Φf Among All Common p-Substituted Phenyldimesitylboranes, Enabling Its Use as a Non-Emissive Control in Donor–Acceptor Studies
In a systematic head-to-head study of p-substituted phenyldimesitylboranes in cyclohexane, the fluorescence quantum yield (Φf) of the p-Br derivative was found to be the lowest among the series, tied with p-Cl and significantly lower than p-CN, p-CH₃, p-H, p-N(CH₃)₂, and p-N(C₆H₅)₂. The established ordering is: Br ≈ Cl < CN < CH₃ ≈ H < N(CH₃)₂ < N(C₆H₅)₂. [1] This positions (4-bromophenyl)dimesitylborane as the least emissive member of the family, which is mechanistically attributed to the heavy-atom effect of bromine enhancing intersystem crossing and non-radiative decay. [1] In contrast, the p-iodo analog, while also a heavy halogen, was not included in this direct fluorescence ranking due to its enhanced photoreactivity, making the bromo derivative the preferred non-emissive reference compound. [2]
| Evidence Dimension | Relative fluorescence quantum yield (Φf) ranking |
|---|---|
| Target Compound Data | Br (lowest Φf, ≈ Cl) |
| Comparator Or Baseline | Cl (≈ Br), CN (intermediate), CH₃ ≈ H (moderate), N(CH₃)₂ (higher), N(C₆H₅)₂ (highest Φf) |
| Quantified Difference | Φf(Br) ≈ Φf(Cl) < Φf(CN) < Φf(CH₃) ≈ Φf(H) < Φf(N(CH₃)₂) < Φf(N(C₆H₅)₂) |
| Conditions | Cyclohexane solution at room temperature; dimesitylboron fluoride + substituted phenyllithium derivatives |
Why This Matters
For researchers designing donor–acceptor triarylborane emitters, the p-Br derivative serves as the minimally emissive baseline, enabling unambiguous attribution of enhanced emission in elaborated structures to the introduced donor or extended π-system rather than to the BMes₂Ar core itself.
- [1] Glogowski, M. E.; Grisdale, P. J.; Williams, J. L. R.; Costa, L. Boron Photochemistry: IX. Synthesis and Fluorescent Properties of Dimesityl-phenylboranes. J. Organomet. Chem. 1974, 74 (2), 175–183. DOI: 10.1016/S0022-328X(00)83321-5. View Source
- [2] Long, M. E. Absorption and Emission of Substituted Dimesitylboranes. J. Lumin. 1978, 16 (2), 177–189. DOI: 10.1016/0022-2313(78)90017-0. View Source
